Thermal Stability: Melting Point Dominance Over Unsubstituted and Halogenated Analogs
The target compound exhibits a melting point approximately 96 °C higher than its direct des-nitro analog and over 120 °C higher than the 4-bromo analog. Specifically, 4-nitro-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide melts at 155 °C , whereas N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-66-4, the unsubstituted benzohydrazide derivative) melts at 59–62 °C , and 4-bromo-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide melts at 34–38 °C . This large thermal stability window reflects stronger intermolecular interactions imparted by the 4-nitro group, likely through enhanced dipole-dipole interactions and hydrogen-bonding capacity.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 155 °C |
| Comparator Or Baseline | N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS 142818-66-4): 59–62 °C; 4-Bromo-N'-(2-oxo-2H-chromene-3-carbonyl)benzohydrazide: 34–38 °C |
| Quantified Difference | ΔTm = +93 to +96 °C vs. unsubstituted analog; +117 to +121 °C vs. 4-bromo analog |
| Conditions | Melting point determined by open capillary method (vendor technical datasheets) |
Why This Matters
Higher melting point translates directly into superior thermal robustness during high-temperature synthetic transformations (e.g., amide coupling, cyclocondensation), reduced sublimation losses under vacuum, and easier handling as a stable crystalline solid.
